molecular formula C8H10BrN B148937 (S)-1-(3-bromophenyl)ethanamine CAS No. 139305-96-7

(S)-1-(3-bromophenyl)ethanamine

Cat. No. B148937
M. Wt: 200.08 g/mol
InChI Key: LIBZHYLTOAGURM-LURJTMIESA-N
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Description

(S)-1-(3-bromophenyl)ethanamine is a compound that is structurally related to the molecules discussed in the provided papers. While the papers do not directly study this compound, they investigate molecules with bromophenyl groups, which are relevant to the analysis of (S)-1-(3-bromophenyl)ethanamine. The presence of a bromophenyl group is significant as it can influence the electronic properties and reactivity of the molecule.

Synthesis Analysis

The synthesis of compounds related to (S)-1-(3-bromophenyl)ethanamine can involve one-pot reactions and the use of specific reagents to induce the formation of the desired molecular structure. For instance, the synthesis of a cocrystal involving a 4-bromophenyl derivative was achieved using a low-valent titanium reagent, which suggests that similar methodologies could potentially be applied to synthesize (S)-1-(3-bromophenyl)ethanamine .

Molecular Structure Analysis

The molecular structure of compounds with bromophenyl groups has been studied using various computational methods, such as Gaussian09 software, and compared with experimental data like X-ray diffraction (XRD). These studies help in understanding the geometrical parameters and the stability of the molecule, which is influenced by hyper-conjugative interactions and charge delocalization . Such analysis is crucial for (S)-1-(3-bromophenyl)ethanamine as well, to predict its stability and reactivity.

Chemical Reactions Analysis

The reactivity of bromophenyl-containing compounds can be inferred from molecular docking studies and the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These studies can indicate potential inhibitory activity against certain enzymes and suggest a role in pharmacological applications. The HOMO-LUMO gap also provides insight into the charge transfer within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl derivatives can be characterized by their vibrational frequencies, molecular electrostatic potential (MEP), and first hyperpolarizability. The MEP indicates the distribution of electronic density across the molecule, which is important for understanding its interaction with other molecules. The first hyperpolarizability is a measure of the nonlinear optical properties of the compound, which could be significant for materials science applications .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of related Schiff bases from compounds like (S)-1-(3-bromophenyl)ethanamine has been explored, providing insights into their formation and characterization. For instance, N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine Schiff base was prepared and characterized using various analytical methods (Warad et al., 2016).

Ligand Synthesis and Metal Complex Formation

  • Chiral Ligands and Complexes : The synthesis of ligands related to (S)-1-(3-bromophenyl)ethanamine and their ability to form chiral, pseudo C3-symmetric complexes with metal salts has been studied. These complexes have been shown to maintain similar structures in solution and could have applications in chiral chemistry (Canary et al., 1998).

Radioactive Labeling

  • Radioactive Synthesis : Research has been conducted on the synthesis of radioactive versions of related compounds for potential use in tracer studies and medical applications. For instance, 2-Bromo-[1-14C]ethanamine hydrobromide was synthesized from [2-14C]ethan-1-01-2-amine hydrochloride (Bach & Bridges, 1982).

Medicinal Chemistry

  • Drug Synthesis : Compounds related to (S)-1-(3-bromophenyl)ethanamine have been used in the synthesis of drugs like Apremilast, highlighting their potential in the field of medicinal chemistry. Apremilast is known for its inhibitory action on phosphodiesterase 4 and is used in treating psoriasis (Shan et al., 2015).

Catalysis and Material Science

  • Catalysis and Material Applications : The role of similar compounds in catalysis has been investigated, such as their use in cyclometallation reactions and in catalytic reduction processes. These studies contribute to the understanding of these compounds in material science and catalysis applications (Singh et al., 2019).

Safety And Hazards

“(S)-1-(3-bromophenyl)ethanamine” should be handled with care. It is advised to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound . It is intended for research and development use only and is not for medicinal or household use .

properties

IUPAC Name

(1S)-1-(3-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBZHYLTOAGURM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433283
Record name (S)-1-(3-bromophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-bromophenyl)ethanamine

CAS RN

139305-96-7
Record name (S)-1-(3-bromophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Bromo-α-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of commercially available 3-bromoacetophenone (30 g, 0.1508 mol), formic acid (47 mL) and formamide (70 mL) was heated to 220° C. for 5 h. The brown liquid obtained was cooled to RT, quenched with water and extracted with ethyl acetate. The organic layer was washed with water, brine and concentrated. The resulting brown liquid was dissolved in ethanol (375 mL) and conc. HCl (75 mL) and the mixture was refluxed over night. Ethanol was removed completely and the aqueous layer was washed with ether and ethyl acetate to remove all non-basic impurities. The aqueous layer was basified with a 10% aqueous sodium hydroxide solution and extracted with ethyl acetate. The ethyl acetate layer was washed with brine, and concentrated to provide 26 g (86.65%) of A56.1. This compound was taken to the next step with out further purification. 1H NMR (CDCl3, 300 MHz) δ 1.38 (d, 3H), 4.1 (q, 1H), 7.2 (m, 1H), 7.27 (m, 1H), 7.37 (m, 1H), 7.51 (s, 1H). LS-MS (M−H)+=200.
Quantity
30 g
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reactant
Reaction Step One
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70 mL
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reactant
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Quantity
47 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of commercially available 3-bromoacetophenone (30 g, 0.1508 mol), formic acid (47 ml) and formamide (70 ml) was heated to 220° C. for 5 h. The brown liquid obtained was cooled to RT, quenched with water and extracted with ethyl acetate. The organic layer was washed with water, brine and concentrated to provide a brown liquid. Ethanol (375 ml) and conc.HCl (75 ml) were added to the brown liquid and the reaction mixture refluxed over night. Ethanol was removed completely under reduced pressure and the aqueous layer was washed with ether and ethyl acetate to remove all non-basic impurities. The aqueous layer was basified with 10% sodium hydroxide solution and extracted with ethyl acetate. The ethyl acetate layer was washed with brine, and concentrated to provide 26 g (86.65%) of A1.13a This compound was taken to the next step with out further purification. 1H NMR (CDCl3, 300 MHz) δ 1.38 (d, 3H), 4.1 (q, 1H), 7.2 (m, 1H), 7.27 (m, 1H), 7.37 (m, 1H), 7.51 (s, 1H). LS-MS (M−H)+=200.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 3′-bromoacetophenone (2.66 mL, 20 mmol), ammonium formate (6.31 g, 100 mmol) and dichloro(pentamethylcyclopentadienyl)rhodium(III)dimer (124 mg, 0.2 mmol) in anhydrous methanol (20 mL) under an atmosphere of nitrogen was heated at reflux for 5 hours then allowed to cool to room temperature overnight. The mixture was diluted with water (20 mL), acidified to pH 2 with dilute aqueous hydrochloric acid (2M) and washed with dichloromethane (2×60 mL). The aqueous solution was basified to pH 12 with solid potassium hydroxide, extracted with dichloromethane (3×50 mL) and the extracts washed with brine (50 mL), dried (Na2SO4) and concentrated under reduced pressure to give 1-(3-bromophenyl)ethanamine (3.4 mg, 85%) as a yellow liquid.
Quantity
2.66 mL
Type
reactant
Reaction Step One
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
124 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 4.97 g (0.0249 mol) 1-(3-bromo-phenyl)-ethanone and molecular sieves in 50 ml methanol, 23 g (0.298 mol) ammonium acetate and 1.75 g (0.0265 mol) sodium cyanoborohydride were added and the reaction mixture was stirred 2 d (HPLC control) at 50° C. After cooling to room temperature, the molecular sieves were filtered off and washed with methanol. The solvent of the combined filtrates was evaporated and ethyl acetate and water were added to the residue. While stirring the mixture was acidified with 6N aqueous HCl solution. The aqueous phase was separated and the organic phase was extracted two times with 1N aqueous HCl solution. Ethyl acetate was added to the combined aqueous phases and the mixture was basified with 6N NaOH. The organic phase was separated and the aqueous phase was extracted two more times with ethyl acetate. The organic combined organic phases were dried over MgSO4 and the solvent evaporated at reduced pressure to afford 2.96 g (0.0148 mol) 1-(3-bromo-phenyl)-ethylamine.
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
1.75 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

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CC1=C(C)C(C)(C)C([Rh](Cl)Cl)=C1C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Kiefer, F Beaumard, T Gorojankina, H Faure… - Bioorganic & Medicinal …, 2016 - Elsevier
We report the first comprehensive structure–activity study of calindol (4, (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine), a positive allosteric modulator, or calcimimetic, of the …
Number of citations: 7 www.sciencedirect.com

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